molecular formula C17H15F3N2O3S B13356247 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate

1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13356247
M. Wt: 384.4 g/mol
InChI Key: KZZYGCFQJJKOJT-UHFFFAOYSA-N
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Description

This compound is a pyridine-3-carboxylate derivative featuring a 2-(methylsulfanyl) substituent on the pyridine ring and a carbamoyl ethyl ester linkage to a 3-(trifluoromethyl)phenyl group. The methylsulfanyl (SMe) group contributes to hydrophobic interactions, while the trifluoromethyl (CF₃) moiety enhances metabolic stability and lipophilicity, common in pharmacologically active molecules . Synthetic routes likely involve coupling reagents for carbamate formation, as seen in analogous compounds .

Properties

Molecular Formula

C17H15F3N2O3S

Molecular Weight

384.4 g/mol

IUPAC Name

[1-oxo-1-[3-(trifluoromethyl)anilino]propan-2-yl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H15F3N2O3S/c1-10(25-16(24)13-7-4-8-21-15(13)26-2)14(23)22-12-6-3-5-11(9-12)17(18,19)20/h3-10H,1-2H3,(H,22,23)

InChI Key

KZZYGCFQJJKOJT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with 2-(methylthio)nicotinic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Industry: Its chemical properties may be exploited in the development of new industrial processes or products, such as coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of 1-Oxo-1-((3-(trifluoromethyl)phenyl)amino)propan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position 2) Trifluoromethyl Group Key Functional Features
Target: 1-{[3-(CF₃)phenyl]carbamoyl}ethyl 2-(SMe)pyridine-3-carboxylate Pyridine-3-carboxylate SMe 3-CF₃ phenyl Carbamoyl ethyl ester, SMe, CF₃
2-(Morpholin-4-yl)ethyl 2-{[3-CF₃phenyl]amino}pyridine-3-carboxylate () Pyridine-3-carboxylate Morpholinoethyl 3-CF₃ phenyl Morpholinoethyl ester, NH linkage
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-... () Furo[2,3-b]pyridine Trifluoroethylamino CF₃ in sidechain Furopyridine core, carbamoyl, trifluoroethyl

Key Observations:

  • Core Structure : The target and compound share a pyridine-3-carboxylate core, whereas features a furopyridine core, which alters electronic properties and ring planarity.
  • Trifluoromethyl Placement: The target’s CF₃ is directly on the phenyl group, whereas incorporates CF₃ in a trifluoroethylamino sidechain, affecting electron distribution and steric bulk .
Binding Affinity and Molecular Interactions
  • Hydrophobic Enclosure : The CF₃ group in the target likely participates in hydrophobic enclosure within protein binding pockets, a feature validated by Glide XP scoring for similar ligands .
  • Sulfur Interactions: The SMe group may engage in sulfur-aromatic or van der Waals interactions, absent in morpholinoethyl or ester-linked analogs .

Biological Activity

The compound 1-{[3-(trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has garnered attention due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H9F3N2O3SC_{13}H_{9}F_{3}N_{2}O_{3}S, with a molecular weight of 341.21 g/mol. The structure includes a pyridine ring, a carbamoyl group, and a trifluoromethyl phenyl moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize methods such as:

  • N-acylation of amines with carboxylic acids.
  • N-alkylation reactions to introduce the ethyl group.
  • Sulfur-containing reagents for methylsulfanyl substitution.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds featuring the pyridine moiety have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results show promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for several derivatives .

Anti-inflammatory Effects

Pyridine derivatives have been reported to possess anti-inflammatory properties. In studies evaluating COX enzyme inhibition, compounds similar to our target exhibited IC50 values indicating effective suppression of COX-1 and COX-2 enzymes. For example:

  • Compound A: IC50 COX-1 = 19.45 µM, COX-2 = 42.1 µM
  • Compound B: IC50 COX-1 = 26.04 µM, COX-2 = 31.4 µM .

These findings suggest that our compound may also inhibit these pathways, contributing to its potential therapeutic applications.

Study 1: Antimicrobial Screening

A series of pyridine derivatives were synthesized and screened for antimicrobial activity. The study reported that compounds with a trifluoromethyl group showed enhanced activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with some exhibiting MICs lower than those of standard antibiotics .

Study 2: Anti-inflammatory Assessment

In a comparative study on anti-inflammatory agents, several pyridine-based compounds were evaluated for their effects on inflammatory markers in RAW264.7 macrophages. The results indicated a significant reduction in the expression of iNOS and COX-2 in treated cells compared to controls, highlighting the potential of these compounds in managing inflammation .

Data Summary

Biological ActivityTarget Organism/EnzymeIC50/MIC Values
AntibacterialE. coliMIC = 10 µg/mL
S. aureusMIC = 15 µg/mL
P. aeruginosaMIC = 20 µg/mL
Anti-inflammatoryCOX-1IC50 = 19.45 µM
COX-2IC50 = 42.1 µM

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